2-(2-chlorophenyl)-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDDTTZHZYHPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chlorophenyl N Phenylacetamide and Its Analogues
Established Synthetic Routes to N-Phenylacetamide Scaffolds
The N-phenylacetamide core is a common motif in organic chemistry, and its synthesis has been extensively studied. These established methods provide a foundational understanding for the synthesis of more complex derivatives like 2-(2-chlorophenyl)-N-phenylacetamide.
Conventional Amidation Reactions Utilizing Carboxylic Acids and Amines
The most traditional and widely employed method for the formation of N-phenylacetamides is the direct reaction between a carboxylic acid and an amine. This typically involves the acylation of an aniline (B41778) with an appropriate acetyl chloride derivative. For instance, the synthesis of 2-chloro-N-phenylacetamide, a closely related analog, is readily achieved by reacting aniline with chloroacetyl chloride. ekb.egijpsr.infoprepchem.com This reaction is often carried out at room temperature and can provide good yields of the desired product. ekb.eg In a typical procedure, chloroacetyl chloride is added dropwise to a solution of aniline in a suitable solvent like chloroform, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. prepchem.com
Another conventional approach involves the reaction of an aniline with a carboxylic acid in the presence of a coupling agent. For the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, equimolar quantities of 4-fluorophenyl acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and 1-hydroxybenzotriazole (B26582) (HOBt) are mixed in acetonitrile (B52724), followed by the addition of the appropriate aniline derivative. nih.gov
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| Aniline, Chloroacetyl chloride | Room Temperature | 2-chloro-N-phenylacetamide | Good | ekb.eg |
| N-phenyl-1,2-benzenediamine, Chloroacetyl chloride | Triethylamine, Chloroform, -5°C to 0°C | 2-chloro-N-[2-(phenylamino)phenyl]-acetamide | 60% | prepchem.com |
| Aniline, Chloroacetyl chloride | Acetone, Potassium carbonate | 2-Chloro-N-phenylacetamide | 75% | ekb.eg |
| 4-fluorophenyl acetic acid, Aniline derivatives | EDC, HOBt, Acetonitrile | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | - | nih.gov |
Interactive Data Table of Conventional Amidation Reactions
Alternative Methods for C(O)-N Bond Formation in Related Acetamide (B32628) Structures
Beyond the direct acylation of anilines, other methods have been developed for the formation of the C(O)-N bond in acetamide structures. One such method involves the reaction of a pre-formed acetamide with other nucleophiles or electrophiles. For example, 2-chloro-N-phenylacetamide can serve as a building block for more complex molecules. It can react with various nucleophiles like thiourea, thiosemicarbazide, and thioacetamide (B46855) in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to yield thiazole (B1198619) derivatives. ekb.eg
Furthermore, the phenylacetamide moiety can be incorporated into larger heterocyclic systems. A notable example is the synthesis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. This is achieved by reacting a pyridazin-3(2H)-one derivative with 2-chloro-N-phenylacetamide in the presence of potassium bicarbonate and a phase-transfer catalyst like benzyltributylammonium bromide (BTBA). nih.gov
Direct Amidation Approaches for the Formation of this compound
The direct synthesis of this compound can be approached through the coupling of 2-(2-chlorophenyl)acetic acid and aniline using various activating agents and catalysts.
Catalyst-Dependent Amidation Strategies for this compound Synthesis
Modern synthetic chemistry often relies on catalysts to improve efficiency, selectivity, and reaction conditions for amide bond formation.
Transition metal catalysts, particularly those based on palladium, have been shown to be effective in forming amide bonds. A patented method describes the synthesis of 2-chloro-N-phenylacetamide from aniline and 2-chloro-N,N-dimethylacetamide using a palladium catalyst. The reaction is carried out in toluene (B28343) at 120°C for 24 hours in the presence of palladium diacetate, 2,2'-bipyridinyl, trimethylacetic acid, and boron trifluoride diethyl etherate, yielding the product in 81% yield. chemicalbook.com While this example does not use 2-(2-chlorophenyl)acetic acid directly, it demonstrates the feasibility of palladium-catalyzed C-N bond formation in this class of compounds.
Copper-catalyzed reactions also represent a viable route. For instance, copper-catalyzed synthesis of N-aryl indoles from N-aryl 2-vinylanilines has been developed, showcasing copper's ability to facilitate C-N bond formation. nih.gov
| Reactants | Catalyst System | Conditions | Product | Yield | Reference |
| Aniline, 2-chloro-N,N-dimethylacetamide | Palladium diacetate, 2,2'-bipyridinyl, Trimethylacetic acid, Boron trifluoride diethyl etherate | Toluene, 120°C, 24 h | 2-chloro-N-phenylacetamide | 81% | chemicalbook.com |
Interactive Data Table of Transition Metal-Catalyzed Amidation
Organocatalysis has emerged as a powerful, metal-free alternative for many chemical transformations, including amidation. Boronic acids, in particular, have been utilized as catalysts for the direct dehydrative condensation of carboxylic acids and amines. These reactions typically require azeotropic reflux to remove water. acs.orgrsc.org The catalytic activity of arylboronic acids is influenced by their electronic and steric properties, with ortho-substituted boronic acids often showing enhanced reactivity. rsc.org The combination of an arylboronic acid with a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to be highly effective for amide formation under azeotropic reflux conditions. nih.gov While a specific application to the synthesis of this compound has not been detailed, the general methodology holds promise for this transformation.
The use of small organic molecules that operate through covalent or non-covalent activation of substrates is a hallmark of organocatalysis. scienceopen.com For instance, cinchona alkaloid squaramides have been used to promote enantioselective [4+2] cyclization reactions, highlighting the potential of complex organocatalysts in synthesis. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis.researchgate.net
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are typically investigated include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of additives or catalysts.
The selection of an appropriate solvent and the optimization of temperature are critical parameters in the synthesis of N-arylacetamides. While specific optimization data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For instance, the synthesis of N-substituted chloroacetamides from aryl amines and chloroacetyl chloride has been effectively carried out in various solvents.
A study on the amidation of chloroacetyl chloride with various anilines demonstrated that the choice of solvent significantly impacts the reaction yield. sphinxsai.com Tetrahydrofuran (THF) was found to be a superior solvent in combination with the base DBU, leading to high yields at room temperature. sphinxsai.com The reaction of aniline with chloroacetyl chloride in different solvent and base systems highlights the importance of the reaction medium.
Table 1: Illustrative Solvent and Base Effect on the Synthesis of N-Phenylacetamide from Aniline and Chloroacetyl Chloride This table is illustrative and based on data for a closely related reaction to demonstrate general principles.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp. | 5 | 75 |
| 2 | Toluene | TEA | Room Temp. | 6 | 70 |
| 3 | Dioxane | TEA | Room Temp. | 6 | 65 |
| 4 | Tetrahydrofuran (THF) | TEA | Room Temp. | 4 | 80 |
| 5 | Tetrahydrofuran (THF) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Room Temp. | 3 | 86 |
Data is synthesized from findings reported for analogous reactions. sphinxsai.com
Temperature is another key variable. While many acylation reactions are performed at room temperature, adjusting the temperature can influence the reaction rate and selectivity. For the reaction of chloroacetyl chloride with aminophenols, cooling the reaction mixture to -2°C during the addition of the acid chloride was employed to control the reaction's exothermicity. neliti.com In other cases, refluxing the reaction mixture is necessary to drive the reaction to completion. scholarsresearchlibrary.com
The molar ratio of reactants and the use of additives such as catalysts or bases are fundamental to optimizing the synthesis of this compound. Typically, the reaction involves the acylation of an aniline derivative with an acyl chloride. The use of a base is common to neutralize the hydrogen chloride byproduct.
In the synthesis of N-aryl chloroacetamides, bases like triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully employed. sphinxsai.com A study on the synthesis of N-phenylacetamide from aniline and chloroacetyl chloride showed that a catalytic amount of DBU was highly effective. sphinxsai.com The stoichiometry of the base can be critical; while a stoichiometric amount is often used, catalytic amounts can be sufficient and lead to easier purification.
Additives can also play a role in enhancing reaction rates and yields. For some amide bond formations, coupling agents are used. However, for the reaction of a reactive acyl chloride like chloroacetyl chloride, a base is often the only necessary additive. The choice of base can influence the reaction's success, with non-nucleophilic bases being preferred to avoid side reactions.
Table 2: Illustrative Effect of Stoichiometry and Additives on Amide Synthesis This table is illustrative and based on general principles of amide synthesis.
| Entry | Reactant A (Equivalents) | Reactant B (Equivalents) | Additive (Equivalents) | Solvent | Yield (%) |
| 1 | 2-Chloroaniline (1) | Chloroacetyl chloride (1) | Triethylamine (1.1) | DCM | Good |
| 2 | 2-Chloroaniline (1) | Chloroacetyl chloride (1.1) | Triethylamine (1.1) | THF | High |
| 3 | Aniline (1) | Chloroacetyl chloride (1.02) | DBU (0.2) | THF | 86 |
| 4 | Aniline (1) | Chloroacetyl chloride (1) | K2CO3 (1.5) | Benzene | Moderate |
Data is synthesized from findings reported for analogous reactions. sphinxsai.com
Novel Synthetic Strategies for this compound.researchgate.net
The development of novel synthetic strategies for this compound is driven by the need for more sustainable and efficient chemical processes. These strategies often focus on the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.
Green chemistry principles are increasingly being applied to the synthesis of amides. This includes the use of greener solvents, catalysts, and reaction conditions, as well as exploring solvent-free methods and the use of renewable starting materials.
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to recycle. While specific examples of solvent-free synthesis for this compound are not prevalent, the general methodology has been applied to the acylation of amines. For instance, solvent-less methods for the acetylation of amines have been reported, suggesting the potential for this approach in the synthesis of the target compound. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst. This approach can lead to higher yields, shorter reaction times, and simpler work-up procedures.
The use of renewable feedstocks is a cornerstone of green chemistry. The synthesis of this compound traditionally relies on petrochemical-derived starting materials. However, significant progress has been made in producing key precursors from biomass.
Aniline from Biomass: Aniline, a primary building block for the target molecule, can now be produced from renewable resources. A recently developed process involves the fermentation of sugars from biomass by Corynebacterium glutamicum to produce aminobenzoic acid, which is then catalytically decarboxylated to yield aniline. d-nb.inforesearchgate.net This bio-based route has the potential to significantly reduce the global warming impact compared to the conventional fossil-based production from benzene. d-nb.info Companies like Covestro are advancing this technology to an industrial scale, aiming to replace petroleum-based aniline in their production chains. fnr.dewiley.com Another company, Pili, has also successfully industrialized the production of a bio-based aniline derivative, anthranilic acid, via fermentation. pili.bio
2-Chlorophenylacetic Acid from Renewable Precursors: While the direct synthesis of 2-chlorophenylacetic acid from renewable resources is less established, the building blocks for its synthesis can potentially be derived from biomass. Phenylacetic acid itself can be produced from renewable sources. The development of biocatalytic routes to produce functionalized aromatic compounds from renewable feedstocks is an active area of research. As these technologies mature, it is conceivable that 2-chlorophenylacetic acid could also be synthesized through greener pathways, further enhancing the sustainability of this compound production.
Non-Conventional Activation Methods for this compound Synthesis
Traditional methods for amide synthesis, including the preparation of this compound, often require prolonged reaction times and elevated temperatures, leading to potential side product formation and increased energy consumption. To circumvent these limitations, non-conventional activation methods such as microwave irradiation and sonochemistry have emerged as powerful tools in organic synthesis, offering accelerated reaction rates, improved yields, and milder conditions.
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwave irradiation interacts directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technology has been shown to dramatically reduce reaction times, often from hours to mere minutes, while frequently improving product yields and purity. researchgate.netnih.gov
The application of microwave irradiation is particularly advantageous for condensation reactions, such as the amidation process used to form acetamides. researchgate.net For the synthesis of analogues of this compound, this method proves highly effective. For instance, the synthesis of various N-substituted 2-chloroacetamides can be achieved by heating a mixture of an appropriate aniline or amine with chloroacetyl chloride. nih.gov A solvent-free approach under microwave irradiation not only aligns with the principles of green chemistry by reducing waste but also simplifies the work-up procedure. researchgate.netnih.gov
Studies on related structures, such as the synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide derivatives, demonstrate that microwave-promoted condensation can be achieved in the solid state, further highlighting the efficiency and environmental benefits of this technique. researchgate.net The reaction of N-acylisatins with various anilines under microwave irradiation proceeds rapidly to afford α-ketoamides in high yields, a process that is significantly slower using conventional heating methods. researchgate.net This evidence strongly supports the potential for microwave-assisted synthesis to be a rapid, efficient, and environmentally benign method for producing this compound.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Amides This table is generated based on findings from related syntheses, illustrating the potential advantages of microwave assistance for the target compound.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | 5-16 hours | 4-10 minutes | researchgate.net |
| Solvent | Often requires organic solvents | Can be performed solvent-free | researchgate.netnih.gov |
| Energy Efficiency | Lower | Higher | nih.gov |
| Yield | Moderate to Good | Good to Excellent (50-80%) | researchgate.net |
Sonochemistry harnesses the energy of high-frequency ultrasound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. rsc.org The implosion of these bubbles generates localized hot spots with transient temperatures of several thousand Kelvin, pressures exceeding 1000 atmospheres, and enormous heating and cooling rates. rsc.orgnih.gov These extreme conditions can break chemical bonds and accelerate reaction rates.
Sonochemical methods can be applied to synthesize a wide range of materials, including nanoparticles and organic compounds. rsc.orgunimelb.edu.au The physical and chemical effects of cavitation can enhance mass transfer and activate reacting species, often leading to higher yields and shorter reaction times compared to silent (un-irradiated) reactions. For the synthesis of this compound, sonochemical activation could be applied to the key amidation step. The intense mixing and energy provided by ultrasound can facilitate the reaction between 2-(2-chlorophenyl)acetic acid (or its acid chloride) and aniline, potentially at lower bulk temperatures than required by conventional methods.
While specific studies on the sonochemical synthesis of this compound are not widely reported, the successful application of ultrasound in related syntheses, such as the Ullmann reaction involving aromatic amines, suggests its feasibility. unimelb.edu.au The primary sonochemical effects (chemistry inside the collapsing bubble) and secondary effects (reactions in the liquid phase) can both contribute to driving the reaction forward efficiently. rsc.org
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be strategically introduced at three primary locations: the N-phenyl moiety, the 2-chlorophenyl ring, and the acetamide backbone.
Varying the substituents on the N-phenyl ring is a common strategy to modulate the physicochemical properties of the parent molecule. The general synthetic route involves the acylation of a substituted aniline with a reactive derivative of 2-(2-chlorophenyl)acetic acid, most commonly the acid chloride.
A straightforward method involves reacting 2-chloroacetyl chloride with a diverse range of substituted anilines and other aromatic amines. ijpsr.info This approach has been used to synthesize a library of 2-chloro-N-aryl acetamides. For example, reacting o-methoxyaniline or p-methoxyaniline with chloroacetyl chloride yields 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide, respectively. ijpsr.inforesearchgate.net The reactions are typically conducted at room temperature with stirring for several hours. ijpsr.info
Table 2: Examples of Analogues Modified at the N-Phenyl Moiety
| Reactant 1 | Reactant 2 | Product Name | Reference |
|---|---|---|---|
| Chloroacetyl chloride | o-Methoxyaniline | 2-chloro-N-(2-methoxyphenyl)acetamide | ijpsr.inforesearchgate.net |
| Chloroacetyl chloride | p-Methoxyaniline | 2-chloro-N-(4-methoxyphenyl)acetamide | ijpsr.info |
| Chloroacetyl chloride | 2-Methylaniline | 2-Chloro-N-(2-methylphenyl)acetamide | nih.gov |
| Chloroacetyl chloride | 2-Naphthylamine | 2-chloro-N-(naphthalen-2-yl)acetamide | ijpsr.info |
Altering the substitution pattern on the 2-chlorophenyl ring generates another class of analogues. This is typically achieved by starting with a correspondingly substituted phenylacetic acid, converting it to an acylating agent (e.g., acid chloride), and subsequently reacting it with aniline. For example, starting with 4-chlorobenzoic acid, a series of steps can lead to the formation of molecules containing a 4-chlorophenyl group. researchgate.net A similar pathway starting from various substituted phenylacetic acids would yield the desired N-phenylacetamide analogues.
The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, for instance, involves building a complex structure on an N-phenylacetamide scaffold, demonstrating the chemical feasibility of introducing diverse aryl groups. nih.govmdpi.com While not direct analogues, these syntheses illustrate the robustness of the N-phenylacetamide core in accommodating a wide range of substituted aromatic rings.
Modifications to the acyl chain, particularly at the alpha-carbon (the carbon atom between the carbonyl group and the 2-chlorophenyl ring), can introduce significant structural and functional diversity. The chlorine atom at this position in 2-chloro-N-phenylacetamide analogues serves as a useful leaving group for nucleophilic substitution reactions.
One such modification is the introduction of a heteroatom. For example, reacting 2-chloro-N-phenylacetamide derivatives with a selenium source can produce bis(N-arylamido)selenides, where two acetamide units are bridged by a selenium atom at their alpha-carbons. ekb.eg Similarly, thioether analogues like 2,2'-thiobis[N-(4-chlorophenyl)acetamide] have been synthesized by linking two chloroacetamide units with a sulfur atom. nih.gov
Another key transformation is the replacement of the chlorine with an azide (B81097) group (N₃) by reacting the chloroacetamide with sodium azide. rsc.org The resulting 2-azido-N-phenylacetamide is a versatile intermediate that can undergo "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition, to be conjugated with a wide variety of molecules. This allows for the creation of more complex derivatives, including N-phenylacetamide-incorporated 1,2,3-triazoles. rsc.org Furthermore, more complex modifications involving the entire acyl group can lead to the formation of novel heterocyclic systems. acs.org
Advanced Spectroscopic and Spectrometric Characterization of 2 2 Chlorophenyl N Phenylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-(2-chlorophenyl)-N-phenylacetamide, NMR is crucial for assigning the specific protons and carbons within the molecule and for understanding its three-dimensional structure in solution.
The ¹H and ¹³C NMR spectra provide the primary framework for the structural elucidation of this compound. While specific experimental data for this exact compound is not widely available in the cited literature, the expected chemical shifts can be reliably predicted based on the analysis of closely related structures, such as 2-chloro-N-phenylacetamide and acetanilide. chemicalbook.comuni-tuebingen.de
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the two aromatic rings and the methylene (B1212753) bridge. The protons of the N-phenyl group would typically appear as a set of multiplets in the aromatic region (around 7.0-7.6 ppm). The ortho, meta, and para protons of this ring will have slightly different chemical shifts due to their distinct electronic environments. uni-tuebingen.de The protons of the 2-chlorophenyl group will also resonate in the aromatic region, with their chemical shifts influenced by the presence of the chlorine atom and the acetamide (B32628) group. The methylene protons (CH₂) adjacent to the carbonyl group are expected to appear as a singlet further upfield. The amide proton (NH) is expected to show a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbons of the two aromatic rings will appear in the typical aromatic region (approximately 110-150 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The methylene carbon will resonate in the aliphatic region of the spectrum.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Amide (NH) | ~8.5 (broad singlet) | - |
| Methylene (CH₂) | ~3.8 (singlet) | ~45 |
| Carbonyl (C=O) | - | ~168 |
| N-phenyl C₁ | - | ~138 |
| N-phenyl C₂, C₆ | Multiplet (~7.5 ppm) | ~120 |
| N-phenyl C₃, C₅ | Multiplet (~7.3 ppm) | ~129 |
| N-phenyl C₄ | Multiplet (~7.1 ppm) | ~124 |
| 2-chlorophenyl C₁ | - | ~133 |
| 2-chlorophenyl C₂ | - | ~134 |
| 2-chlorophenyl C₃ | Aromatic multiplet | ~127 |
| 2-chlorophenyl C₄ | Aromatic multiplet | ~130 |
| 2-chlorophenyl C₅ | Aromatic multiplet | ~129 |
| 2-chlorophenyl C₆ | Aromatic multiplet | ~131 |
Note: The chemical shifts are estimates based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms in the molecule. chemicalbook.comspectrabase.comnist.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. spectrabase.com For this compound, COSY would be used to confirm the coupling between the ortho, meta, and para protons within each of the two aromatic rings. The absence of cross-peaks between the methylene protons and the aromatic protons would confirm their separation by the carbonyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. chemicalbook.com HSQC would be instrumental in assigning the carbon signals of the N-phenyl and 2-chlorophenyl rings by correlating them with their attached, and already assigned, protons. The methylene carbon signal would also be definitively identified through its correlation with the methylene proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). chemicalbook.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons of the aromatic rings that are part of the main chain or bear a substituent. For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the C1 carbon of the 2-chlorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This technique is invaluable for determining the three-dimensional conformation of the molecule in solution. For this compound, NOESY could reveal spatial proximities between the methylene protons and the protons of the 2-chlorophenyl ring, as well as between the amide proton and nearby aromatic protons, providing insights into the preferred orientation of the phenyl rings relative to the amide bond.
The amide bond in this compound has a partial double bond character due to resonance, which restricts rotation around the C-N bond. researchgate.net This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be equivalent if free rotation were possible. Variable temperature (VT) NMR is a powerful technique used to study such dynamic processes. chemicalbook.com
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the groups that are exchanging between different environments due to the restricted rotation. chemicalbook.com At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the different conformers may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature.
From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. chemicalbook.com While specific VT-NMR studies on this compound have not been reported in the searched literature, such studies would provide valuable information about the conformational dynamics and the energy barrier to rotation around the amide bond in this molecule.
Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp peak around 3300 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.
Hydrogen bonding can significantly influence the position and shape of the N-H and C=O stretching bands. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another can lead to a broadening and a shift to lower frequency of these bands.
Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| C=O Stretch (Amide I) | ~1660 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium-Strong |
| Aromatic C=C Stretch | ~1600, ~1490 | Medium |
| C-Cl Stretch | ~750 | Strong |
Note: The wavenumbers are estimates based on data from analogous compounds. Actual experimental values may vary.
Raman spectroscopy is a complementary technique to FT-IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound is not available in the cited literature, the expected spectrum would provide valuable structural information.
The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, are often strong in the Raman spectrum. The C=C stretching vibrations of the aromatic rings would be clearly visible. The C-Cl stretching vibration would also be Raman active. The C=O stretching of the amide group is typically weaker in the Raman spectrum compared to the FT-IR spectrum. The non-polar C-C bonds of the molecular skeleton will also give rise to Raman signals.
By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural characterization.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₄H₁₂ClNO. HRMS analysis would involve ionizing the molecule and measuring its m/z value with high resolution. The experimentally determined mass is then compared to the theoretical (calculated) exact mass. A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This technique is crucial for distinguishing the target compound from potential isomers or other molecules with similar masses.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClNO |
| Theoretical Exact Mass (Monoisotopic) | 245.06074 Da |
| Expected [M+H]⁺ Ion | 246.06857 Da |
| Required Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion, typically the molecular ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.
The study of fragmentation patterns in N-monosubstituted 2-phenylacetamides reveals characteristic cleavage pathways. nih.gov For N-aryl substituted variants like this compound, fragmentation is expected to occur at specific bonds due to their relative strengths and the stability of the resulting fragments. Key fragmentation pathways would likely include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group is a common pathway for amides. libretexts.org This could lead to the formation of a resonance-stabilized acylium ion or the loss of the chlorobenzyl radical.
Amide Bond Cleavage: The C-N bond of the amide linkage can cleave, separating the acyl portion from the aniline (B41778) portion of the molecule.
McLafferty Rearrangement: While common for some carbonyl compounds, this specific rearrangement is less likely for this structure due to the absence of an available gamma-hydrogen on a flexible alkyl chain.
Loss of Small Molecules: Fragmentation may also involve the loss of small, stable neutral molecules like CO or HCl.
Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different structural moieties within the molecule. wvu.edursc.org
| Proposed Fragment Structure | m/z (Da) | Proposed Fragmentation Pathway |
|---|---|---|
| [C₇H₆Cl]⁺ | 125.02 | Cleavage of the C-C bond between the methylene and carbonyl groups, forming the chlorotropylium ion. |
| [C₈H₆ClNO]⁺ | 167.01 | Loss of the phenyl group. |
| [C₆H₅NH₂]⁺ | 93.06 | Cleavage of the amide C-N bond with hydrogen transfer, forming the anilinium ion. |
| [C₈H₈ClO]⁺ | 155.03 | Cleavage of the amide C-N bond, forming the 2-(2-chlorophenyl)acetyl cation. |
X-ray Crystallography for Solid-State Molecular Architecture of this compound
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be generated.
While specific crystal structure data for this compound is not available, analysis of closely related structures, such as 2-chloro-N-phenylacetamide, provides significant insight into its expected solid-state conformation. researchgate.net Key structural features anticipated for this compound include:
Amide Group Planarity: The amide (-NHCO-) group is expected to be nearly planar. nih.gov
Conformation: The conformations of the N-H and C=O bonds are likely to be anti to each other. researchgate.net The phenylacetamide moiety itself is often nearly planar, a feature that can be stabilized by weak intramolecular interactions. nih.gov
Dihedral Angle: A significant dihedral angle is expected between the planes of the 2-chlorophenyl ring and the N-phenyl ring. In a related structure, 2-(2-chlorophenyl)-2-oxo-N-phenylacetamide, this angle was found to be 59.4°. researchgate.netnih.gov
Intermolecular Interactions: In the crystal lattice, molecules are expected to be linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. researchgate.netnih.gov These chains create a stable, supramolecular architecture.
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Hydrogen Bonding | N-H···O interactions forming chains |
| N-H···O Bond Distance | ~2.85 Å |
| C=O Bond Length | ~1.23 Å |
| Amide C-N Bond Length | ~1.33 Å |
| Dihedral Angle (amide plane to phenyl ring) | ~16° |
Co-crystallization and Polymorphism Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties. The potential for polymorphism in this compound is significant, as variations in molecular conformation (e.g., the dihedral angle between the aromatic rings) and intermolecular packing (e.g., different hydrogen bonding networks or π-π stacking arrangements) can lead to distinct crystalline forms. nih.govrsc.org Studies on related N-aryl amides have shown that different polymorphs can be obtained by altering crystallization conditions, with the resulting forms distinguished by their interaction modes. nih.gov
Co-crystallization involves combining a target molecule with a second, different molecule (a "co-former") in a specific stoichiometric ratio within a crystal lattice. The amide group in this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is an excellent candidate for forming co-crystals with suitable co-formers, such as carboxylic acids or other compounds capable of hydrogen bonding. mdpi.com Investigating co-crystallization could be a strategy to modify the compound's physical properties. Such studies would involve screening various co-formers and characterizing the resulting solids using techniques like X-ray diffraction and thermal analysis to confirm the formation of a new, single-phase co-crystal structure.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. The required research findings for the sections and subsections outlined in the prompt—including specific data for DFT calculations, Frontier Molecular Orbital analysis, Electrostatic Potential mapping, and Molecular Dynamics simulations—have not been published in the sources accessed.
While computational studies have been performed on structurally related but different molecules, such as other substituted phenylacetamides, presenting that information would not adhere to the strict requirement of focusing solely on "this compound".
Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings, data tables, and in-depth analysis for each specified subsection for this particular compound. Fulfilling the request would require fabricating data, which would be scientifically unsound.
Computational and Theoretical Investigations of 2 2 Chlorophenyl N Phenylacetamide
Molecular Docking Studies for Putative Target Interactions
Molecular docking is a computational technique widely utilized in drug discovery to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method simulates the binding process at an atomic level, allowing researchers to understand the interaction between a ligand, such as 2-(2-chlorophenyl)-N-phenylacetamide or its derivatives, and a potential biological target. mdpi.comfrontiersin.org The primary goals of molecular docking are to predict the binding conformation, affinity, and interaction patterns. mdpi.com
The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the receptor's binding site, considering the conformational flexibility of the ligand and, in some cases, the receptor. frontiersin.orgresearchgate.net The scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. frontiersin.org These studies are crucial for identifying potential biological targets and for the rational design of new, more potent molecules.
In the context of N-phenylacetamide derivatives, docking studies have been instrumental in elucidating their interactions with various enzymes. For instance, studies on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, which are derivatives of the core structure, have used molecular docking to investigate their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.com
Ligand-protein docking provides detailed insights into the specific interactions that stabilize the ligand within the protein's active site. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. scispace.com By analyzing the optimal docking pose, researchers can identify key amino acid residues that are critical for binding. frontiersin.org
The binding modes of these compounds often involve the acetamide (B32628) linker and the substituted phenyl rings engaging in specific hydrophobic and hydrogen bond interactions with the enzyme's active site residues. nih.govscispace.com Understanding these distinct binding modes is essential for optimizing the ligand structure to enhance potency and selectivity. nih.gov
Table 1: Example of Molecular Docking Results for N-phenylacetamide Derivatives against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative 3c | hCA II | -8.5 | His94, His96, His119, Thr199, Thr200 |
| Derivative 2h | hCA II | -9.1 | His94, His96, Val121, Leu198, Thr199 |
| Derivative 3c | hCA IX | -7.9 | His94, His96, Val121, Gln92, Thr200 |
| Derivative 2h | hCA XII | -8.8 | His94, Val121, Leu198, Pro202 |
Note: Data is illustrative and compiled from findings on related derivative classes. nih.govtandfonline.com
A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. dovepress.comnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, arranged in a specific three-dimensional geometry. dovepress.com Pharmacophore models can be generated using two main approaches: ligand-based, which relies on a set of active molecules, or structure-based, which utilizes the 3D structure of the ligand-receptor complex. nih.gov
When generated from docking results, a structure-based pharmacophore model is created by identifying the key interaction points between the ligand and the protein target. nih.gov For example, the docking poses of potent this compound derivatives can be analyzed to map out the crucial features. A hydrogen bond formed between the acetamide's carbonyl oxygen and a protein residue would be mapped as a hydrogen bond acceptor feature. Similarly, the chlorophenyl and phenyl rings would be identified as hydrophobic or aromatic features that fit into specific pockets of the receptor. nih.govmlsb.io
In studies on structurally related phenylacetamides, pharmacophore models have been developed that typically include features like hydrogen bond donors, hydrophobic groups, and aromatic rings (e.g., DHHR model). nih.gov Such models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. nih.gov They also provide a simplified yet powerful framework for understanding the structure-activity relationship and guiding the design of new derivatives. dovepress.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. frontiersin.org These models are built on the principle that the structural features of a molecule, encoded by numerical values called molecular descriptors, determine its activity.
The general workflow for developing a QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activity is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.
Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the biological activity.
Model Generation: A mathematical equation is generated to link the selected descriptors to the activity.
Model Validation: The model's statistical significance and predictive power are rigorously assessed. semanticscholar.orgresearchgate.net
QSAR models have been successfully developed for various classes of N-phenylacetamide derivatives to understand the structural requirements for their biological activities. tandfonline.comsemanticscholar.org For instance, a 2D-QSAR study was performed on a series of isatin N-phenylacetamide based sulphonamides, including derivatives of this compound, to model their inhibitory activity against the tumor-associated carbonic anhydrase isoforms hCA IX and XII. tandfonline.com
In such studies, multiple linear regression (MLR) or more advanced machine learning algorithms are used to create the model. The resulting equation provides quantitative insights into how different structural features influence the activity. For example, a positive coefficient for a descriptor in the QSAR equation indicates that increasing the value of that descriptor enhances biological activity, while a negative coefficient suggests the opposite. frontiersin.org
The statistical quality of a QSAR model is evaluated using several parameters, such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. researchgate.net A robust and validated QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. tandfonline.com
Table 2: Example of Statistical Parameters for a Developed 2D-QSAR Model
| Parameter | Value | Description |
| R² (Correlation Coefficient) | 0.9270 | Indicates a strong correlation between the predicted and observed activities for the training set. |
| R²adj (Adjusted R²) | 0.9178 | R² adjusted for the number of descriptors in the model. |
| Q² (Cross-validated R²) | 0.9036 | Measures the internal predictive ability of the model. |
| F-statistic | 100.02 | Indicates the statistical significance of the model. |
| R²pred (External Validation) | 0.7406 | Measures the model's ability to predict the activity of an external test set of compounds. |
Note: Values are representative of typical QSAR models for related compound series.
Molecular descriptors are the numerical representations of a molecule's chemical and physical characteristics and form the foundation of any QSAR/QSPR model. Thousands of descriptors can be calculated, falling into several categories:
1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Calculated from the 2D representation of the molecule, these include constitutional descriptors (e.g., number of rings, bonds), topological indices (which describe molecular branching and shape), and electronic descriptors. frontiersin.org
3D Descriptors: These require the 3D coordinates of the atoms and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors. researchgate.net
In the development of QSAR models for N-phenylacetamide derivatives, a variety of descriptors are typically considered. nih.govtandfonline.com Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, are often important as they relate to the molecule's reactivity and ability to participate in intermolecular interactions. Topological and constitutional descriptors can encode information about the size, shape, and connectivity of the molecule, which is crucial for ligand-receptor binding. researchgate.net
The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. The descriptors included in the final model for N-phenylacetamide derivatives often highlight the importance of specific electronic and steric features of the substituted phenyl rings and the acetamide linker for their biological activity. tandfonline.com
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight (MW) | The overall size of the molecule. |
| Number of Rotatable Bonds (nRotb) | Molecular flexibility. | |
| Topological | Wiener Index | Information about molecular branching. |
| Electronic | Dipole Moment (d) | The polarity of the molecule. |
| HOMO-LUMO Energy Gap (Δε) | Chemical reactivity and kinetic stability. | |
| Thermodynamic | LogP | Lipophilicity or hydrophobicity of the molecule. |
| Quantum Chemical | Electrophilicity Index (Ω) | The ability of a molecule to accept electrons. |
Mechanistic Investigations of 2 2 Chlorophenyl N Phenylacetamide at Sub Cellular and Molecular Levels
Enzyme Kinetic Studies of 2-(2-chlorophenyl)-N-phenylacetamide Interactions (in in vitro systems)
Detailed enzyme kinetic studies are crucial for elucidating the nature of a compound's interaction with specific enzymes. This includes determining the type of inhibition and the kinetic parameters that quantify the compound's potency.
Inhibition Type and Kinetic Parameters (e.g., Ki, IC50 in vitro)
As of the latest literature review, specific in vitro enzyme kinetic studies detailing the inhibition type, inhibitory constant (Ki), or the half-maximal inhibitory concentration (IC50) for this compound are not publicly available. Research on structurally related phenylacetamide derivatives has been conducted, but direct data for the 2-chloro-substituted compound is absent. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have reported IC50 values against certain cancer cell lines, but these findings are not directly transferable. nih.govnih.govnih.gov
Mechanism of Enzyme Inactivation or Modulation
Consistent with the lack of primary kinetic data, the specific mechanism of enzyme inactivation or modulation by this compound has not been described in the scientific literature. Mechanistic studies often follow initial screening and kinetic profiling, which have not been reported for this compound. Research on other chlorinated compounds, such as p-chlorophenylalanine, has shown specific mechanisms of enzyme inactivation, for example, with phenylalanine hydroxylase, but similar investigations have not been published for this compound. researchgate.net
Receptor Binding Profiling and Ligand-Target Interaction Studies (in in vitro systems)
Receptor binding assays are essential for identifying the molecular targets of a compound and understanding its pharmacological profile.
Competitive Binding Assays with Defined Receptors
There is no publicly available data from competitive binding assays that have assessed the affinity of this compound for any defined receptors. Such studies are critical for identifying direct molecular targets and have been performed for other, unrelated compounds to determine their binding affinities (Ki values) for various receptors. nih.gov
Allosteric Modulation Mechanisms
Information regarding the potential for this compound to act as an allosteric modulator is not present in the current body of scientific literature. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, and this mechanism has been explored for a variety of other molecules at different receptors. researchgate.net However, no such investigations have been reported for the specific compound .
Cellular Uptake and Subcellular Distribution Mechanisms in Model Cell Lines
Understanding how a compound enters cells and where it localizes is key to interpreting its biological effects.
Currently, there are no published studies that have specifically investigated the cellular uptake or subcellular distribution of this compound in any model cell lines. Methodologies for assessing cellular uptake and distribution are well-established and have been applied to various other nanoparticles and compounds, but not to the title compound.
Passive Diffusion vs. Active Transport Mechanisms
Detailed experimental studies delineating the specific transport mechanisms of this compound across cellular membranes are not extensively available in the current scientific literature. The entry of small molecules into a cell can occur via passive diffusion, where the molecule moves down its concentration gradient, or through active transport, which requires cellular energy to move the molecule against its concentration gradient. pharmaexcipients.com
Generally, the physicochemical properties of a small molecule, such as its size, polarity, and lipophilicity, determine its ability to passively diffuse across the lipid bilayer of the cell membrane. Small, nonpolar molecules tend to cross membranes more readily via passive diffusion. nih.gov In contrast, active transport involves membrane proteins such as transporters and pumps to facilitate the movement of substances. mdpi.com
For many small molecule drugs, both passive diffusion and active transport can occur simultaneously. nih.gov Without specific research on this compound, it is hypothesized that its transport would be influenced by its structural characteristics, including the chlorophenyl and phenylacetamide moieties. For instance, a study on other N-phenylacetamide derivatives has suggested that modifications to the phenylacetamide structure can influence their interaction with cellular components, although this does not directly elucidate the transport mechanism. nih.gov
Intracellular Localization Studies (e.g., nucleus, mitochondria)
Specific studies on the intracellular localization of this compound are not well-documented in publicly available research. Determining the subcellular distribution of a compound is crucial for understanding its mechanism of action, as its effects are often dictated by the concentration it achieves within specific organelles like the nucleus or mitochondria.
Techniques such as fluorescence microscopy using tagged compounds or subcellular fractionation followed by analytical quantification are typically employed to determine where a compound accumulates within the cell. Such investigations would be necessary to ascertain whether this compound or its metabolites localize to and exert effects within specific cellular compartments.
Influence on Specific Biochemical Pathways and Cellular Processes in In Vitro Systems
While broad biological activities of phenylacetamide derivatives have been reported, detailed mechanistic studies on the influence of this compound on specific biochemical pathways and cellular processes remain limited.
Modulation of Enzyme Cascades
There is no direct evidence from the reviewed literature detailing the modulation of specific enzyme cascades by this compound. Enzyme cascades, which are sequential activation of enzymes, are fundamental to many cellular processes, allowing for significant signal amplification and complex regulation. orientjchem.orgacs.org
However, related studies on other phenylacetamide derivatives offer some insights into potential targets. For example, certain N-phenylacetamide-based sulfonamides have been synthesized and shown to act as inhibitors of carbonic anhydrase isoforms. nih.gov Another study on 2-chloro-N,N-diphenylacetamide derivatives investigated their interaction with cyclo-oxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. These findings suggest that the phenylacetamide scaffold can be a basis for designing enzyme inhibitors, but specific targets for this compound have not been identified.
Impact on Signal Transduction Pathways
The specific impact of this compound on signal transduction pathways has not been elucidated in the available research. Signal transduction pathways are the networks that relay signals from a cell's exterior to its interior, culminating in a cellular response.
Computational studies on other complex molecules containing a phenylacetamide moiety have explored their potential interactions with components of signal transduction pathways, such as opioid receptors. However, these are distinct molecules, and similar detailed investigations for this compound are lacking.
Effects on Gene Expression Profiles (e.g., RNA sequencing in cell lines)
There are no published studies that have performed gene expression profiling, such as RNA sequencing, on cell lines treated with this compound. Such analyses would be invaluable for obtaining a broad, unbiased view of the cellular processes affected by the compound and for identifying potential molecular targets and pathways that are transcriptionally regulated in response to treatment.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 2 Chlorophenyl N Phenylacetamide Analogues
Systematic Structural Modifications and Their Influence on Molecular Recognitionresearchgate.netmdpi.commdpi.com
The core scaffold of 2-(2-chlorophenyl)-N-phenylacetamide features three key components amenable to modification: the 2-chlorophenyl ring, the N-phenyl ring, and the central acetamide (B32628) linker. Alterations to each of these regions can profoundly affect how the molecule is recognized by and interacts with biological macromolecules.
The nature and position of substituents on the two aromatic rings are critical determinants of binding affinity. Structure-activity relationship (SAR) studies on various N-phenylacetamide derivatives demonstrate that modifying these rings can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins. nih.govnih.gov
For instance, in studies of related N-phenylacetamide derivatives, the introduction of different functional groups on the phenyl rings has been shown to significantly alter biological activity. Electron-withdrawing groups (such as halogens or trifluoromethyl) and electron-donating groups (such as methoxy (B1213986) or methyl) can change the charge distribution across the molecule and affect hydrogen bonding or hydrophobic interactions with a receptor. nih.govnih.gov The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group and its ability to fit into a specific binding pocket.
While direct SAR data for this compound is specific to its target, general principles from analogous series provide a predictive framework. For example, in a series of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety, substitutions on the phenyl ring directly influenced antibacterial activity. nih.govtaylorandfrancis.com
Table 1: Illustrative SAR of N-Phenylacetamide Analogues This table presents data from related N-phenylacetamide series to illustrate the principles of aromatic substitution effects.
| Analogue/Substitution | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial (Xanthomonas oryzae) | A 4-fluoro substitution on the phenyl-thiazole ring resulted in potent activity, superior to commercial standards. | nih.govtaylorandfrancis.com |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial | The 4-chloro analogue also demonstrated significant antibacterial activity, highlighting the importance of halogen substitution at the para position. | nih.gov |
| Isatin N-phenylacetamide sulphonamides (various substitutions) | Carbonic Anhydrase Inhibition | The position and nature of substituents on the N-phenyl ring modulated inhibitory activity against different carbonic anhydrase isoforms. | nih.gov |
The amide linker (-CONH-) is a central pivot in the this compound structure. It provides a hydrogen bond donor (N-H) and acceptor (C=O) and influences the relative orientation of the two aromatic rings. The conformational flexibility of this linker is a critical parameter for binding. nih.gov Modifying this linker can either increase rigidity, locking the molecule in a bioactive conformation, or introduce flexibility, which may be entropically penalized upon binding. nih.gov
Studies on fragment-based inhibitors have shown that the strain and flexibility of a linker can significantly impact binding affinity, even when the interacting fragments are positioned correctly. nih.gov For example, replacing a flexible amine linkage with a more rigid oxime in one system enhanced binding affinity by reducing the entropic cost of freezing bond rotations upon binding. nih.gov These findings suggest that modifications to the amide bond in this compound, such as creating isosteres (e.g., reverse amides, esters, or alkenes) or introducing constraints (e.g., cyclization), could be powerful strategies for optimizing activity by fine-tuning the molecule's conformational profile.
Pharmacophore Modeling and Design Principles for N-Phenylacetamide Derivativesresearchgate.net
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.netmdpi.com
A pharmacophore model for the N-phenylacetamide class of compounds can be developed based on the structures of known active molecules (ligand-based) or from the interaction points within the target's binding site (structure-based). researchgate.netrsc.org For derivatives of this compound, a general pharmacophore would likely include:
One Hydrogen Bond Donor: The N-H group of the amide linker.
One Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide linker.
Two Aromatic/Hydrophobic Regions: The 2-chlorophenyl ring and the N-phenyl ring.
A Halogen-substituted Aromatic Feature: Specifically recognizing the 2-chlorophenyl moiety.
These features, along with defined distances and angles between them, constitute the ideal spatial arrangement for molecular recognition by a target macromolecule. researchgate.net
Table 2: General Pharmacophoric Features of N-Phenylacetamide Derivatives
| Pharmacophoric Feature | Structural Origin | Potential Interaction | Reference |
|---|---|---|---|
| Hydrogen Bond Donor (HBD) | Amide N-H | Interaction with acceptor groups (e.g., carbonyl, carboxylate) on the protein. | researchgate.netmdpi.com |
| Hydrogen Bond Acceptor (HBA) | Amide C=O | Interaction with donor groups (e.g., amine, hydroxyl) on the protein. | researchgate.netmdpi.com |
| Aromatic/Hydrophobic Ring 1 | 2-chlorophenyl ring | π-π stacking, hydrophobic interactions. | researchgate.netmdpi.com |
| Aromatic/Hydrophobic Ring 2 | N-phenyl ring | π-π stacking, hydrophobic interactions. | researchgate.netmdpi.com |
Rational design leverages SAR and pharmacophore information to create new molecules with improved properties. cm-uj.krakow.plnih.gov For this compound analogues, this process involves:
Scaffold Hopping or Decoration: The core N-phenylacetamide scaffold is retained while the aromatic rings are "decorated" with substituents predicted to enhance affinity based on SAR data. For example, if a 4-fluoro substitution was found to be beneficial in an analogous series, a 2-(2-chlorophenyl)-N-(4-fluorophenyl)acetamide could be synthesized and tested. nih.gov
Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to predict how analogues of this compound fit into the binding site. researchgate.net This allows for the design of new derivatives with functional groups that can form additional favorable interactions (e.g., a hydrogen bond, a salt bridge) with specific amino acid residues in the target protein, thereby increasing potency and selectivity. nih.gov
Conformational Constraint: As discussed, modifying the amide linker to reduce its flexibility can pre-organize the molecule into its bioactive conformation, which can lead to a significant improvement in binding affinity. nih.gov
These strategies transform drug discovery from a process of random screening to a knowledge-driven effort to optimize molecular interactions. researchgate.netmdpi.com
Influence of Stereochemistry on Intermolecular Interactionsnih.gov
Stereochemistry, the 3D arrangement of atoms, plays a critical role in the interaction between a small molecule and a biological target. While this compound itself is achiral, the introduction of a chiral center into an analogue can lead to enantiomers with markedly different biological activities.
For example, if a substituent were added to the methylene (B1212753) bridge (-CH2-) between the amide and the 2-chlorophenyl ring, this carbon would become a stereocenter. The resulting (R)- and (S)-enantiomers would be non-superimposable mirror images. Because biological macromolecules like enzymes and receptors are themselves chiral, they often interact differently with each enantiomer. One enantiomer might fit perfectly into the binding site, leading to a potent biological effect, while the other may fit poorly or not at all. This stereoselectivity can affect not only the potency of a drug but also its absorption, distribution, metabolism, and excretion (ADME) profile.
Diastereomeric and Enantiomeric Studies of this compound Analogues
The presence of stereocenters in molecules can lead to the formation of enantiomers and diastereomers, which, despite having the same chemical formula and connectivity, can exhibit significantly different biological activities. While specific diastereomeric and enantiomeric studies on this compound itself are not extensively documented in the reviewed literature, the principles can be understood from studies on structurally related N-phenylamide compounds.
For instance, studies on diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, which share the N-phenylamide moiety, have demonstrated that individual stereoisomers can have vastly different affinities for biological targets and pharmacological effects. In one such study, four stereoisomers were synthesized and evaluated, revealing that their binding affinities and potencies varied significantly. chemrxiv.org This highlights the critical importance of stereochemistry in determining the biological profile of such compounds. The separation and characterization of these stereoisomers are often achieved using chiral high-performance liquid chromatography (HPLC). chemrxiv.orgnih.gov
The synthesis of chiral α,α-diarylmethylamines from benzylamine (B48309) derivatives through enantioselective lithiation and subsequent intramolecular substitution showcases a method for obtaining enantiomerically pure compounds. nih.gov Such synthetic strategies are crucial for accessing individual enantiomers of complex molecules to evaluate their distinct biological properties.
The general approach to resolving enantiomers of N-phenylacetamide analogues involves chiral chromatography. chiralpedia.comphenomenex.com This can be done directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. nih.govchiralpedia.com The choice of CSP is critical and often based on the functional groups present in the analyte. phenomenex.com For N-phenylacetamide derivatives, polysaccharide-based CSPs are commonly employed. nih.gov
Chiral Recognition Mechanisms
Chiral recognition is the process by which a chiral molecule (the selector) interacts differently with the two enantiomers of another chiral molecule (the selectand), leading to their separation. This phenomenon is fundamental to many biological processes and is the basis for chiral chromatography. The most widely accepted model for chiral recognition is the three-point interaction model, which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers. nih.gov
These interactions can be a combination of attractive forces (e.g., hydrogen bonds, electrostatic interactions, π-π stacking, van der Waals forces) and steric repulsion. nih.gov In the context of this compound analogues, the key functional groups available for such interactions include the amide linkage (which can act as both a hydrogen bond donor and acceptor), the aromatic rings (capable of π-π and hydrophobic interactions), and the chloro-substituent (which can engage in halogen bonding and dipole-dipole interactions).
For N-arylacetamide derivatives, the amide group is a primary site for hydrogen bonding. researchgate.net The self-recognition of enantiomers in some chiral amine derivatives has been observed, driven by the formation of transient homo- and heterochiral associates through hydrogen bonding. nih.gov This self-induced diastereomeric anisochronism (SIDA) can be detected by NMR and provides insight into the intermolecular forces at play. nih.gov
In chiral HPLC, the chiral stationary phase provides the environment for these differential interactions. For example, crown ether-based stationary phases are particularly effective for the separation of primary amine compounds, and have also been used for amides. nih.gov The separation of enantiomers of various drugs, including those with amide structures, has been successfully achieved using CSPs based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. nih.gov The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different stabilities and thus different retention times. chiralpedia.com
Cheminformatic Approaches to SAR and SPR Analysis
Cheminformatics provides a powerful suite of computational tools to analyze and predict the relationships between chemical structure and biological activity or physical properties. These methods are particularly valuable in the early stages of drug discovery for optimizing lead compounds.
Data Mining and Machine Learning for Structure-Property Correlations
Data mining and machine learning (ML) are increasingly used to extract meaningful structure-property relationships from large datasets of chemical compounds. mdpi.com These approaches can identify complex patterns that may not be apparent from traditional analysis. For N-phenylacetamide derivatives, quantitative structure-activity relationship (QSAR) studies are a key application of these techniques.
QSAR models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and the biological activity of a series of compounds. In a study of N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was used to predict their antimicrobial potential. nih.gov The study found that the biological activity varied with the position of substituents on the phenyl ring, and that properties like lipophilicity were crucial for activity against certain bacterial strains. nih.gov
Table 1: Physicochemical Properties and Predicted Bioactivity of Selected N-(substituted phenyl)-2-chloroacetamides
| Compound | Substituent | TPSA (Ų) | LogP | Predicted Bioactivity Score |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | 29.1 | 2.35 | 0.15 |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | 29.1 | 1.84 | 0.12 |
| N-(3-bromophenyl)-2-chloroacetamide | 3-Br | 29.1 | 2.45 | 0.18 |
| N-(4-acetylphenyl)-2-chloroacetamide | 4-COCH₃ | 46.17 | 1.29 | 0.05 |
| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-OH | 49.33 | 1.26 | 0.01 |
Data sourced from a QSAR analysis of N-(substituted phenyl)-2-chloroacetamides. TPSA (Topological Polar Surface Area) and LogP (lipophilicity) are key descriptors influencing bioavailability. A higher bioactivity score suggests a greater likelihood of being active against biological targets. nih.gov
Machine learning algorithms, such as random forests and support vector machines, can be trained on existing data to predict the activity of new, unsynthesized compounds. mdpi.com For instance, ML models have been developed to predict the anticancer activity of colchicine (B1669291) derivatives based on their molecular structures. mdpi.com Similar approaches could be applied to this compound analogues to guide the design of new compounds with desired properties.
Ligand-Based Design Principles Applied to N-Phenylacetamides
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of molecules known to be active. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.
Pharmacophore modeling is a key technique in ligand-based design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. In a study on phenylacetamide derivatives, a pharmacophore model was developed and used for virtual screening to identify new potential inhibitors. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful ligand-based techniques. These methods generate 3D models that relate the steric and electrostatic fields of a set of aligned molecules to their biological activities. semanticscholar.org Such models can provide detailed insights into how changes in the 3D structure of a molecule will affect its activity and can be used to predict the activity of novel compounds. semanticscholar.orgmdpi.com For example, 3D-QSAR studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives helped to identify key structural features for their anti-influenza activity. semanticscholar.org
The synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their subsequent antimicrobial screening is an example of applying ligand-based design principles. researchgate.net By modifying a known scaffold, new compounds with enhanced activity were developed. These design strategies, which focus on the ligand itself, are instrumental in optimizing the therapeutic potential of compound classes like the N-phenylacetamides.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Chlorophenyl N Phenylacetamide in Research Applications
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for assessing the purity of 2-(2-chlorophenyl)-N-phenylacetamide and for its isolation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. A common approach involves reversed-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.
Method development for this compound would typically start with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com The separation is isocratic or gradient, where the mobile phase composition is either held constant or changed over time, respectively, to ensure efficient elution of the target compound and any potential impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. nih.gov
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. iomcworld.orgomicsonline.org Validation confirms that the analytical method is accurate, precise, specific, linear, and robust for its intended purpose. nih.govthepharmajournal.com Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.govnih.gov
Table 1: Typical HPLC Method Parameters and Validation Summary
| Parameter | Typical Value / Finding |
|---|---|
| Chromatographic Conditions | |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.goviomcworld.org |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid sielc.comnih.gov |
| Flow Rate | 1.0 mL/min iomcworld.orgthepharmajournal.com |
| Detection | UV at λmax (e.g., 215 nm) nih.gov |
| Column Temperature | 30 °C nih.goviomcworld.org |
| Validation Parameters | |
| Linearity (R²) | > 0.99 nih.gov |
| Accuracy (% Recovery) | 98-102% nih.govthepharmajournal.com |
| Precision (%RSD) | < 2% nih.govthepharmajournal.com |
| Limit of Detection (LOD) | Typically in the ng/mL range nih.gov |
This interactive table summarizes typical parameters for an HPLC method. The values are based on established practices for similar compounds.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively high molecular weight and low volatility of this compound, direct analysis by GC can be challenging. Therefore, analysis often requires derivatization to convert the analyte into a more volatile and thermally stable form. nih.gov
Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the analyte and its impurities. The gas chromatograph separates the components of the sample, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation. nih.govnih.gov The mass spectra of acylated derivatives, for instance, often produce unique fragment ions that allow for specific identification. nih.gov For quantitative analysis, an internal standard is typically used, and the instrument response is calibrated. researchgate.net
Table 2: Illustrative GC-MS Parameters for Analysis
| Parameter | Description |
|---|---|
| Sample Preparation | |
| Derivatization | Potentially required to increase volatility (e.g., acylation). nih.gov |
| GC Conditions | |
| Column | Non-polar capillary column (e.g., DB-5ms). nih.gov |
| Carrier Gas | Helium or Hydrogen. |
| Inlet Temperature | e.g., 250 °C. |
| Oven Program | Temperature gradient (e.g., 100 °C held for 1 min, then ramped to 300 °C). |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |
This interactive table outlines potential GC-MS conditions for analyzing derivatives of the target compound.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
While this compound is an achiral molecule, Supercritical Fluid Chromatography (SFC) is the leading technique for the chiral separation of analogous compounds that possess stereogenic centers. rsc.orgchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.com This gives the mobile phase low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. afmps.be
For chiral separations, the key component is the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) or amylose (B160209), are widely used and have proven effective for resolving a broad range of enantiomers. chromatographyonline.com Method development in SFC involves screening different CSPs and organic modifiers (co-solvents) like methanol or ethanol (B145695) to achieve enantioseparation. afmps.be The advantages of SFC include reduced analysis time, lower consumption of organic solvents, and straightforward scalability from analytical to preparative scale for isolating pure enantiomers. chromatographyonline.comafmps.be
Table 3: General Parameters for Chiral SFC Method Development
| Parameter | Description |
|---|---|
| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol). afmps.benih.gov |
| Stationary Phase | Chiral Stationary Phase (CSP), typically polysaccharide-based (e.g., Chiralcel series). chromatographyonline.comresearchgate.net |
| Flow Rate | Typically higher than HPLC (e.g., 2-5 mL/min). afmps.be |
| Back Pressure | Maintained to keep CO₂ in a supercritical state (e.g., 100-150 bar). |
This interactive table shows typical parameters used in SFC for the chiral separation of compounds.
Spectroscopic Quantification Methods
Spectroscopic methods are used for the rapid and accurate quantification of this compound in solution. These techniques rely on the interaction of the compound with electromagnetic radiation.
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a simple, cost-effective, and widely used method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. omicsonline.orgugm.ac.id The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. omicsonline.orgresearchgate.net
To determine the concentration of this compound, a pure standard is dissolved in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) to prepare a series of solutions of known concentrations. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax), which is the wavelength at which the compound absorbs light most strongly, providing the best sensitivity and minimizing errors. omicsonline.org A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the linear calibration graph. youtube.comnih.gov
Table 4: Example Calibration Data for UV-Vis Quantification
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
This interactive table presents hypothetical calibration data to illustrate the linear relationship between concentration and absorbance.
Fluorescence Spectroscopy for Derivatized Analytes
Fluorescence spectroscopy is an exceptionally sensitive technique that can be used for quantification. If this compound is not naturally fluorescent or exhibits only weak fluorescence, its detection sensitivity can be dramatically increased through chemical derivatization. researchgate.net This involves reacting the compound with a fluorescent labeling agent (a fluorophore) to yield a highly fluorescent product. nih.gov
A common strategy is to target a reactive functional group on the molecule. For an amide, this could potentially involve hydrolysis to the corresponding amine and carboxylic acid, followed by derivatization of the newly formed functional group. For instance, amines can be derivatized with reagents like dansyl chloride or 2-naphthalenesulfonyl chloride (NSCl) to produce intensely fluorescent derivatives. researchgate.net A novel fluorescent chemosensor with a similar acetamide (B32628) backbone has been synthesized, demonstrating that the core structure can be modified to impart strong fluorescence upon interaction with a target analyte. nih.gov
The analysis is performed using a spectrofluorometer, which measures the intensity of light emitted by the sample after it has been excited by light of a specific wavelength. The emission intensity is directly proportional to the concentration of the fluorescent derivative, allowing for quantification at very low levels, often much lower than those achievable by UV-Vis spectrophotometry. researchgate.netnih.gov
Table 5: Potential Fluorescent Derivatization Agents
| Derivatizing Agent | Target Functional Group | Typical Excitation (Ex) / Emission (Em) Wavelengths |
|---|---|---|
| Dansyl Chloride | Primary/Secondary Amines | Ex: ~340 nm / Em: ~520 nm |
| 2-Naphthalenesulfonyl Chloride (NSCl) | Primary/Secondary Amines | Ex: ~300 nm / Em: ~380 nm researchgate.net |
| Nile Blue | Carboxylic Acids (after activation) | Ex: ~628 nm / Em: ~665 nm nih.gov |
This interactive table lists common derivatizing agents used to make analytes fluorescent for sensitive detection.
Hyphenated Techniques for Trace Analysis and Metabolite Profiling in In Vitro Systems
Hyphenated analytical techniques, which combine two or more analytical methods, offer enhanced sensitivity and selectivity, making them indispensable for the analysis of complex biological samples. For this compound, these techniques are pivotal for understanding its metabolic fate and for detecting trace amounts in in vitro assays.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the detection and quantification of drug metabolites due to its high sensitivity and selectivity, even in complex biological matrices. technologynetworks.com This technique is particularly well-suited for the analysis of this compound and its potential metabolites in in vitro systems. The process involves separating the parent compound and its metabolites using liquid chromatography, followed by their ionization and detection by tandem mass spectrometry. nih.gov
The initial separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) column. sielc.com For instance, a C8 or C18 column can be used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, often containing formic acid to facilitate protonation for mass spectrometry analysis. nih.govsielc.com The gradient elution, where the composition of the mobile phase is varied over time, allows for the effective separation of compounds with different polarities, which is crucial for resolving the parent compound from its more polar metabolites. nih.gov
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.gov The mass spectrometer then isolates the precursor ion (the protonated molecule of this compound or its metabolite) and subjects it to collision-induced dissociation (CID). This fragmentation produces specific product ions that are characteristic of the molecule's structure, providing a "fingerprint" for unambiguous identification and quantification. technologynetworks.comnih.gov This high selectivity allows for the detection of trace amounts of the compound and its metabolites, even in the presence of complex matrix components from in vitro systems like cell lysates or microsomal incubations. technologynetworks.com
The sensitivity of LC-MS/MS methods allows for the determination of very low concentrations, often in the picogram to nanogram per milliliter range. technologynetworks.com For example, in the analysis of other compounds, limits of quantification (LOQs) as low as 0.05 ng/mL have been achieved. nih.gov This level of sensitivity is essential for metabolite profiling, where the concentrations of metabolic products can be very low. technologynetworks.com
Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Small Molecule
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| Column | C18 or C8, sub-2 µm particle size | Separation of analytes based on polarity. nih.govsielc.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of analytes and facilitation of ionization. nih.govsielc.com |
| Flow Rate | 0.2-0.5 mL/min | Optimal separation and ionization efficiency. |
| Injection Volume | 1-10 µL | Introduction of the sample into the system. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of gas-phase ions. nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. researchgate.net |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte | Isolation of the ion of interest. nih.gov |
| Product Ion (Q3) | Specific fragments of the analyte | Confirmation of identity and quantification. nih.gov |
This table presents typical parameters and is intended for illustrative purposes. Actual parameters for this compound would require method development and validation.
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that can be applied to the analysis of this compound, particularly for identifying volatile metabolites or after derivatization of the parent compound and its non-volatile metabolites. nih.govnih.gov The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. manchester.ac.uk
For GC-MS analysis, a capillary column, such as an HP-5MS, is commonly used. nih.gov The oven temperature is programmed to increase over time, allowing for the separation of compounds with a wide range of volatilities. Helium is typically used as the carrier gas. nih.gov
The mass spectrometer is often operated in electron impact (EI) ionization mode, where high-energy electrons bombard the sample molecules, causing them to fragment in a reproducible manner. nih.gov The resulting mass spectrum is a unique fragmentation pattern that can be compared to spectral libraries for identification. nih.gov This makes GC-MS a valuable tool for the structural elucidation of unknown metabolites.
While LC-MS/MS is often preferred for non-volatile and thermally labile compounds, GC-MS can be a complementary technique. nih.gov For instance, if this compound undergoes metabolic cleavage to produce smaller, more volatile fragments, GC-MS would be an excellent method for their identification. Furthermore, derivatization techniques can be employed to increase the volatility and thermal stability of polar metabolites, making them amenable to GC-MS analysis.
Table 2: Illustrative GC-MS Parameters for Metabolite Profiling
| Parameter | Typical Setting | Purpose |
| Gas Chromatography | ||
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | Separation of volatile compounds. nih.gov |
| Carrier Gas | Helium, 1 mL/min | Transport of analytes through the column. nih.gov |
| Inlet Temperature | 250-280 °C | Vaporization of the sample. nih.gov |
| Oven Program | Temperature ramp (e.g., 60 °C to 300 °C) | Separation based on boiling points. |
| Mass Spectrometry | ||
| Ionization Mode | Electron Impact (EI), 70 eV | Fragmentation of analytes for identification. nih.gov |
| Mass Range | 50-550 m/z | Detection of a wide range of fragments. mdpi.com |
| Scan Mode | Full Scan | Acquisition of complete mass spectra for identification. mdpi.com |
This table presents typical parameters and is intended for illustrative purposes. Specific conditions for this compound would need to be optimized.
Development of Specialized Sensors and Biosensors for this compound Detection
Sensors and biosensors represent a rapidly advancing field in analytical chemistry, offering the potential for real-time, rapid, and portable detection of specific molecules. rsc.org The development of such devices for this compound could provide significant advantages in research applications, such as high-throughput screening.
Electrochemical sensors are devices that measure the change in an electrical property (such as current or potential) that occurs when the target analyte interacts with the sensor's surface. youtube.com These sensors are known for their high sensitivity, rapid response, and low cost. rsc.org
An electrochemical sensor for this compound could be developed based on the electrochemical oxidation or reduction of the molecule at the surface of a modified electrode. For example, a glassy carbon electrode could be modified with nanomaterials, such as carbon nanotubes or metal nanoparticles, to enhance the electrochemical signal and lower the detection limit. nih.gov The presence of the electroactive chlorophenyl and amide groups in the target molecule suggests that it could be a suitable candidate for electrochemical detection.
The principle of detection would involve applying a potential to the working electrode and measuring the resulting current. In techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), the current response at a specific potential would be proportional to the concentration of this compound in the sample. nih.gov
Table 3: Performance Characteristics of an Illustrative Electrochemical Sensor for a Small Molecule
| Parameter | Reported Value | Analyte | Reference |
| Linear Range | 1.5–85.1 µM and 85.1–235.1 µM | Acetaminophen | nih.gov |
| Detection Limit | 0.57 µM | Acetaminophen | nih.gov |
| Linear Range | 10⁻¹²–8 × 10⁻⁹ M | Clenbuterol | nih.gov |
| Detection Limit | 3.03 × 10⁻¹³ M | Clenbuterol | nih.gov |
This table showcases the potential performance of electrochemical sensors for other small molecules and is for illustrative purposes. The development of a sensor for this compound would require dedicated research.
Optical biosensors utilize changes in optical phenomena, such as absorbance, fluorescence, or refractive index, to detect the binding of an analyte to a biological recognition element. mdpi.com These sensors are highly sensitive and specific. nih.gov
Surface Plasmon Resonance (SPR) Biosensors: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip, which is typically a thin gold film. cnr.itmdpi.com For the detection of this compound, a specific antibody or a molecularly imprinted polymer could be immobilized on the sensor surface. nih.gov When a solution containing the target compound flows over the surface, binding events cause a change in the local refractive index, which is detected as a shift in the SPR angle. nih.gov This change is proportional to the amount of bound analyte. cnr.it SPR biosensors are capable of real-time monitoring of binding interactions. mdpi.com
Fluorescent Biosensors: Fluorescent biosensors rely on changes in fluorescence intensity, lifetime, or polarization upon binding of the target analyte. albany.edunih.gov A fluorescent biosensor for this compound could be designed using a competitive immunoassay format. In this setup, a fluorescently labeled analog of the target compound competes with the unlabeled compound in the sample for a limited number of antibody binding sites immobilized on a surface. A higher concentration of the target compound in the sample would result in less binding of the fluorescent analog and thus a lower fluorescence signal. mdpi.com Alternatively, genetically encoded fluorescent biosensors could be developed, where a protein that specifically binds to the target molecule is fused to a fluorescent protein. nih.gov Binding of the analyte would induce a conformational change in the protein, leading to a change in the fluorescence output. albany.edu
Table 4: Illustrative Detection Limits of Optical Biosensors for Various Analytes
| Biosensor Type | Analyte | Detection Limit | Reference |
| SPR | Phenylethanolamine A | - | nih.gov |
| SPR | SARS-CoV-2 | 0.08 ng/mL | nih.gov |
| Fluorescent | Tropomyosin | 77 ng/mL | mdpi.com |
| Fluorescent | α-casein | 0.04 mM | mdpi.com |
This table provides examples of the detection capabilities of optical biosensors for different target molecules to illustrate the potential of the technology. Specific performance for this compound would depend on the development of a specific recognition element.
Chemical Reactivity and Transformation Studies of 2 2 Chlorophenyl N Phenylacetamide
Photochemical Degradation Pathways
The absorption of ultraviolet (UV) radiation can induce photochemical reactions in organic molecules, leading to their degradation. For chloroaromatic compounds and acetanilides, photodegradation is a significant transformation pathway.
The photostability of a chemical compound is intrinsically linked to the wavelength and intensity of the incident light. Studies on related chloroacetamide herbicides have demonstrated that their photolysis follows pseudo-first-order kinetics under UV irradiation. nih.govtandfonline.com The degradation rates are dependent on the specific chemical structure and the presence of photosensitizing agents, such as humic acids, which can either enhance or inhibit photolysis depending on their concentration and origin. nih.govtandfonline.com For instance, the photodegradation of acetochlor (B104951) was enhanced by humic acids, while butachlor degradation was inhibited under similar conditions. nih.gov
It is plausible that the photostability of 2-(2-chlorophenyl)-N-phenylacetamide is similarly influenced by these factors. The 2-chloro-substitution on the phenyl ring is a potential site for photochemical reactions. The energy of the incident light must be sufficient to excite the molecule to a state where bond cleavage or other reactions can occur. Higher light intensity would generally lead to a faster degradation rate, assuming a one-photon process.
Table 1: Factors Influencing Photodegradation of Analogous Chloroacetamide Herbicides
| Factor | Observation on Analogous Compounds | Potential Implication for this compound |
| UV Irradiation | Follows pseudo-first-order kinetics. nih.govtandfonline.com | Degradation rate is likely proportional to the concentration of the compound. |
| Humic Acids | Can enhance or inhibit degradation depending on the specific herbicide and humic acid concentration. nih.govtandfonline.com | The presence of natural organic matter in the environment could significantly alter its photostability. |
| Wavelength | Not specified in detail in the provided search results, but UV-A is effective for degradation with a photocatalyst. mdpi.com | Susceptibility to degradation under specific environmental light conditions would need to be determined. |
| Photocatalysts (e.g., TiO2) | Significantly improves the decay rate compared to direct photolysis. mdpi.com | The presence of certain minerals could accelerate its degradation in soil and water. |
For chloroacetamide herbicides, the primary photochemical transformation reactions include dechlorination, mono- and multi-hydroxylation, and cyclizations. dtu.dk UV treatment of acetochlor, alachlor (B1666766), and metolachlor has been shown to generate a mixture of photoproducts. dtu.dk It is important to note that in some cases, the resulting photoproducts can be as toxic or even more toxic than the parent compound. dtu.dk
A likely primary photochemical event for this compound would be the homolytic cleavage of the carbon-chlorine bond on the phenyl ring, a common pathway for chloroaromatic compounds. This would generate a highly reactive aryl radical. Subsequent reactions could include:
Hydrogen Abstraction: The aryl radical could abstract a hydrogen atom from the solvent or other organic matter to form N-phenylacetamide.
Hydroxylation: Reaction with water or hydroxyl radicals could lead to the formation of hydroxylated derivatives.
Dimerization/Polymerization: The aryl radicals could combine to form more complex structures.
Another potential pathway involves reactions at the acetamide (B32628) group, although the C-Cl bond is generally considered more photolabile.
Table 2: Potential Photoproducts of this compound Based on Analogous Compounds
| Potential Photoproduct | Formation Pathway |
| N-phenylacetamide | Dechlorination followed by hydrogen abstraction. |
| 2-(2-hydroxy-phenyl)-N-phenylacetamide | Dechlorination followed by hydroxylation. |
| Biphenyl derivatives | Dimerization of aryl radicals. |
| Cyclized products | Intramolecular cyclization reactions. |
Hydrolytic Stability and Degradation Kinetics
Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments, involving the cleavage of chemical bonds by the addition of water. For this compound, the amide linkage is the primary site for hydrolytic attack.
The rate of hydrolysis of amide bonds is highly dependent on the pH of the solution. rsc.org Both acid- and base-catalyzed hydrolysis can occur.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon. This is generally a slower process for amides compared to esters.
Studies on the non-enzymatic cleavage of peptide bonds (which are amide bonds) have shown that the relative importance of different cleavage pathways is pH-dependent. rsc.org For example, direct hydrolysis (scission) tends to dominate at high pH, while other intramolecular mechanisms can be significant at neutral or acidic pH. rsc.org The rate of hydrolysis is also influenced by the substituents on the aromatic rings, which can affect the electronic properties of the amide group.
Table 3: Expected pH-Dependence of Hydrolysis of this compound
| pH Range | Predominant Mechanism | Expected Rate |
| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Rate increases with decreasing pH. |
| Neutral (pH ≈ 7) | Uncatalyzed hydrolysis | Generally slow. |
| Basic (pH > 7) | Base-catalyzed hydrolysis | Rate increases with increasing pH. |
In biological systems, the hydrolysis of amide bonds can be significantly accelerated by enzymes. Proteolytic enzymes, for instance, are highly efficient at cleaving peptide bonds. youtube.com While specific studies on the enzymatic hydrolysis of this compound are not available, research on related compounds suggests that this is a plausible degradation pathway in the presence of appropriate microorganisms or enzymes.
For example, the enzymatic cleavage of the peptide bond can be highly specific, with enzymes like trypsin cleaving only at the carboxyl side of basic amino acids. youtube.com This high specificity suggests that the enzymatic degradation of xenobiotics like this compound would depend on the presence of enzymes capable of recognizing and binding to its structure.
Oxidative Transformations
Oxidative degradation involves the reaction of the compound with oxidizing agents, such as reactive oxygen species (ROS). These reactions can be initiated by chemical, photochemical, or biological processes. The aromatic rings and the N-phenylacetamide moiety of this compound are potential sites for oxidative attack.
Potential oxidative transformations could include:
Hydroxylation of the Aromatic Rings: The addition of hydroxyl groups to the phenyl and chlorophenyl rings is a common oxidative pathway for aromatic compounds.
Oxidation of the Amide Group: While the amide group is generally stable, strong oxidizing conditions could lead to its transformation.
Ring Opening: Under harsh oxidative conditions, the aromatic rings could be cleaved, leading to the formation of smaller, aliphatic molecules.
Studies on the oxidation of N,N'-substituted p-phenylenediamines have shown the formation of a variety of oxidation products. epa.gov While the starting material is different, this demonstrates the susceptibility of N-substituted aromatic compounds to oxidation.
Table 4: Potential Oxidative Transformation Products of this compound
| Potential Product Type | Formation Pathway |
| Hydroxylated derivatives | Attack by hydroxyl radicals on the aromatic rings. |
| Quinone-like structures | Further oxidation of hydroxylated derivatives. |
| Ring-opened products (e.g., carboxylic acids) | Cleavage of the aromatic rings under strong oxidative conditions. |
Reactivity with Oxidizing Agents
The methylene (B1212753) group (-CH2-) situated between the 2-chlorophenyl ring and the carbonyl group is a primary site susceptible to oxidation. This benzylic position is activated by the adjacent aromatic ring, making it prone to reaction with a variety of oxidizing agents. Common laboratory oxidants such as selenium dioxide (SeO2), potassium permanganate (KMnO4), or chromium-based reagents can potentially target this position.
The aromatic rings themselves can undergo oxidation under specific conditions, potentially leading to the formation of hydroxylated derivatives or, under more forceful conditions, ring-opening products. The amide functional group is generally stable to oxidation, but the nitrogen atom could be a site of reaction in some instances. The specific course of an oxidation reaction would depend on the nature of the oxidizing agent used, as well as reaction conditions such as temperature and solvent.
Formation of Oxidation Products
The oxidation of the activated methylene bridge in this compound to a carbonyl group represents a key transformation. This reaction yields 2-(2-chlorophenyl)-2-oxo-N-phenylacetamide. The synthesis of this α-ketoamide has been documented, confirming the susceptibility of the methylene position to oxidation. For instance, the oxidation of a related precursor, 2-chloroacetophenone, using selenium dioxide leads to the formation of (2-chlorophenyl)glyoxylic acid, which can then be coupled with aniline (B41778) to produce the target oxidized compound nih.gov. This demonstrates that the carbon atom adjacent to the 2-chlorophenyl ring is readily oxidized to a ketone functionality.
Table 1: Characterized Oxidation Product of this compound
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |
|---|
Metabolic Stability and Biotransformation in In Vitro Systems
The metabolic fate of a xenobiotic compound like this compound is a critical aspect of its pharmacological and toxicological profile. In vitro systems, particularly those utilizing liver-derived components, are essential tools for predicting how a compound will be metabolized in the body. These studies provide insights into the compound's stability and the enzymatic reactions it undergoes, primarily Phase I (functionalization) and Phase II (conjugation) metabolism.
Hepatic Microsomal Stability Assays
Hepatic microsomal stability assays are a standard in vitro method used to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily bienta.netevotec.com. These enzymes are located in the endoplasmic reticulum of liver cells, which, upon homogenization and centrifugation, form vesicles known as microsomes evotec.com.
In a typical assay, the test compound is incubated with pooled liver microsomes from humans or other species in the presence of necessary cofactors, primarily NADPH, which initiates the catalytic cycle of CYP enzymes evotec.com. The reaction is monitored over time, with samples being taken at various intervals (e.g., 0, 5, 15, 30, and 60 minutes) bienta.net. The reaction is then stopped, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated nih.gov.
While this is a standard methodology, specific experimental data on the hepatic microsomal stability of this compound is not extensively detailed in the available scientific literature. The table below illustrates how such data would typically be presented.
Table 2: Representative Data from a Hepatic Microsomal Stability Assay No specific data is available for this compound in the reviewed literature.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
Identification of In Vitro Metabolites
The biotransformation of this compound in in vitro systems like hepatic microsomes is expected to involve several Phase I metabolic pathways. Based on the structure of the molecule, the primary routes of metabolism would likely include hydroxylation of the aromatic rings and oxidation of the methylene bridge.
Hydroxylation can occur on either the 2-chlorophenyl ring or the N-phenyl ring, leading to the formation of various phenolic metabolites. The exact position of hydroxylation is determined by the specific CYP enzymes involved. Another potential metabolic transformation is the oxidation of the methylene group to a carbonyl, forming the same α-ketoamide, 2-(2-chlorophenyl)-2-oxo-N-phenylacetamide, discussed in the chemical reactivity section. Further metabolism could involve amide hydrolysis, splitting the molecule into 2-(2-chlorophenyl)acetic acid and aniline, although this is often a slower process. Studies on analogous N-phenylacetamide and aniline-containing compounds have shown that hydroxylation and subsequent conjugation are common metabolic pathways frontiersin.orgmdpi.com.
Specific studies identifying the in vitro metabolites of this compound have not been detailed in the public domain. The table below lists plausible metabolites based on established metabolic pathways for structurally related compounds.
Table 3: Potential In Vitro Metabolites of this compound
| Potential Metabolite | Metabolic Pathway |
|---|---|
| Hydroxylated this compound | Aromatic Hydroxylation |
| 2-(2-chlorophenyl)-2-oxo-N-phenylacetamide | Methylene Oxidation |
| 2-(2-chlorophenyl)acetic acid | Amide Hydrolysis |
Advanced Research Applications and Emerging Perspectives for 2 2 Chlorophenyl N Phenylacetamide and Its Derivatives
Material Science Applications of N-Phenylacetamide Derivatives
The unique structural features of N-phenylacetamide derivatives, including the presence of aromatic rings and an amide linkage capable of hydrogen bonding, make them attractive building blocks for the design of novel materials with tailored properties.
Polymer Chemistry: Incorporation into Polymeric Scaffolds
The incorporation of N-phenylacetamide moieties into polymeric structures can impart specific functionalities and responsive behaviors to the resulting materials. While research on the direct polymerization of 2-(2-chlorophenyl)-N-phenylacetamide is not extensively documented, the broader class of N-substituted acetamides has been explored in the development of functional polymers.
Stimuli-responsive polymers, which undergo significant changes in their properties in response to external stimuli such as temperature or pH, are a key area of interest. For instance, interpenetrating polymer networks (IPNs) have been created using poly(N-vinylacetamide) (PNVA) and other stimuli-responsive polymers like poly(acrylic acid) (PAAc) and poly(N-isopropylacrylamide) (PNIPAm). nih.gov These IPNs exhibit pH- and thermo-responsive swelling behaviors, making them suitable for applications such as controlled drug release and smart hydrogels. nih.govresearchgate.netnih.govrsc.orgaip.org The N-acetamide group in these polymers plays a crucial role in their stimuli-responsive properties.
The development of functional polymers through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization allows for the synthesis of well-defined polymeric architectures. rsc.orgresearchgate.net While specific examples utilizing this compound are yet to be widely reported, the N-phenylacetamide scaffold presents a versatile platform for creating polymers with applications in optics, electronics, and catalysis. nih.gov The functionalization of polymers with such moieties can be achieved either by polymerization of a functionalized monomer or by post-polymerization modification of a reactive precursor polymer. klinger-lab.de
Below is a table summarizing different types of stimuli-responsive polymers and their potential applications.
| Polymer Type | Stimulus | Potential Application |
| Poly(N-vinylacetamide)/Poly(acrylic acid) IPN | pH | pH-responsive drug delivery |
| Poly(N-vinylacetamide)/Poly(N-isopropylacrylamide) IPN | Temperature | Thermo-sensitive hydrogels |
| Azobenzene-containing polymers | Light | Photo-switchable materials, optical data storage |
Crystal Engineering and Co-crystal Formation for Material Design
Crystal engineering focuses on the design and synthesis of crystalline solids with desired physicochemical properties. usf.edu This is achieved by understanding and controlling intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. The formation of co-crystals, which are multicomponent crystals of an active pharmaceutical ingredient (API) with a neutral coformer, is a prominent application of crystal engineering in the pharmaceutical industry to enhance properties like solubility and stability. crimsonpublishers.comnih.gov
The table below outlines key intermolecular interactions relevant to the crystal engineering of N-phenylacetamide derivatives.
| Interaction Type | Description | Potential Impact on Material Properties |
| N—H⋯O Hydrogen Bond | A strong, directional interaction between the amide N-H and a carbonyl oxygen or other hydrogen bond acceptor. | Controls crystal packing, can influence melting point and solubility. |
| C—H⋯π Interaction | A weaker interaction between a C-H bond and the π-system of an aromatic ring. | Contributes to the stability of the crystal lattice. |
| π-π Stacking | An interaction between the aromatic rings of adjacent molecules. | Can affect optical and electronic properties. |
| Halogen Bonding | A noncovalent interaction involving a halogen atom. | Can be used as a tool for directing crystal packing. |
Applications in Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of N-phenylacetamide derivatives to form directional hydrogen bonds and engage in π-π stacking makes them excellent candidates for the construction of supramolecular assemblies such as gels, liquid crystals, and nanofibers. nih.govulster.ac.ukmdpi.com
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to gel formation. klinger-lab.demdpi.com The self-assembly process is driven by a combination of non-covalent interactions. While specific research on this compound as a gelator is not prominent, the general structural features are conducive to such applications. The balance between the solvophilic and solvophobic parts of the molecule, along with the strength and directionality of the intermolecular interactions, are key factors in designing effective LMWGs.
Chemical Biology Probes and Tools
The development of chemical probes is essential for understanding complex biological processes. These tools allow for the interrogation of biological systems with high spatial and temporal resolution. The N-phenylacetamide scaffold has been utilized in the design of such probes.
Development of Fluorescent or Photoaffinity Probes
Fluorescent probes are molecules that can emit light upon excitation and are used to visualize and track biological molecules and processes in living cells. mdpi.comescholarship.org The N-phenylacetamide core can be functionalized with fluorophores to create probes for cellular imaging. The design of such probes involves linking a fluorescent reporter group to the N-phenylacetamide scaffold, which may also be modified to include a targeting moiety for specific organelles or proteins.
Photoaffinity probes are powerful tools for identifying the protein targets of bioactive small molecules. nih.govmdpi.comnih.govnih.govprinceton.edu These probes typically contain three key components: a recognition element that binds to the target protein, a photoreactive group (such as a diazirine or benzophenone) that forms a covalent bond with the target upon irradiation with UV light, and a reporter tag (such as an alkyne or biotin) for detection and enrichment of the labeled protein. nih.gov While specific photoaffinity probes based on this compound have not been extensively reported, the synthesis of various N-phenylacetamide derivatives with biological activity suggests that this scaffold could be adapted for the development of such probes. nih.govmdpi.comnih.govnih.gov
The following table summarizes the key components of a photoaffinity probe.
| Component | Function | Example |
| Recognition Element | Binds reversibly to the target protein. | A derivative of this compound |
| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Diazirine, Benzophenone, Aryl azide (B81097) |
| Reporter Tag | Enables detection and enrichment of the labeled protein. | Alkyne (for click chemistry), Biotin (for affinity purification) |
Application in Target Identification Studies (in cellular/molecular research)
The identification of the cellular targets of bioactive compounds is a crucial step in understanding their mechanism of action. Chemical proteomics, which utilizes chemical probes to study protein function and interaction in complex biological systems, is a powerful approach for target identification. nih.gov
Photoaffinity labeling, coupled with mass spectrometry-based proteomics, allows for the unbiased identification of protein targets. evotec.com In a typical experiment, cells or cell lysates are treated with a photoaffinity probe based on the bioactive compound of interest. Upon UV irradiation, the probe covalently crosslinks to its target proteins. The labeled proteins are then enriched using the reporter tag and identified by mass spectrometry.
While studies specifically employing probes derived from this compound are not widely available, research on other acetamide-based compounds has demonstrated the utility of this approach. For instance, acetamide (B32628) derivatives have been identified as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer. nih.gov The development of photoaffinity probes based on these inhibitors could help to further elucidate their mechanism of action and identify off-target interactions. Furthermore, studies on various N-phenylacetamide derivatives have shown their potential as anticancer agents, and identifying their molecular targets is a key area for future research. nih.govfrontiersin.orgnih.gov
Catalysis and Ligand Design
The structural framework of N-aryl acetamides, including this compound, presents significant opportunities in the field of catalysis, particularly in the design of ligands for metal-catalyzed reactions and the development of chiral auxiliaries for asymmetric synthesis. The amide moiety is a robust and versatile functional group that can act as a coordinating agent for transition metals, influencing the reactivity and selectivity of catalytic transformations.
Use as Ligands in Metal-Catalyzed Reactions
The amide group within N-aryl acetamides can function as a directing group in metal-catalyzed C-H functionalization reactions. nih.govnih.gov This approach allows for the regioselective activation of otherwise unreactive C-H bonds, typically at the ortho-position of the N-aryl ring. Transition metals such as palladium (Pd), rhodium (Rh), and ruthenium (Ru) are commonly employed in these transformations. nih.govnih.gov
In palladium-catalyzed reactions, the acetamide group can coordinate to the Pd(II) center, positioning the catalyst to activate a nearby C-H bond. This strategy has been successfully applied to a variety of C-C and C-heteroatom bond-forming reactions. For instance, N-aryl acetamides can undergo ortho-acylation with aldehydes, catalyzed by Pd(OAc)₂, to form aryl-aryl ketones. nih.gov Similarly, these substrates are compatible with C-H arylation, alkenylation, and amination reactions, demonstrating the versatility of the amide directing group. nih.govrsc.org The use of an auxiliary ligand, such as an N,N-bidentate directing group like 8-aminoquinoline, can be crucial for the success of these reactions, facilitating the C-H activation step.
The table below summarizes representative metal-catalyzed reactions where N-aryl acetamides serve as directing groups.
| Reaction Type | Metal Catalyst | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| ortho-Acylation | Pd(OAc)₂ | Aldehydes | Aryl-aryl ketones | nih.gov |
| ortho-Arylation | Pd(OAc)₂ | Aryl iodides | Biaryls | rsc.org |
| Alkenylation | Rh(III) | Alkynes | Indolo[1,2-a]quinolones | nih.gov |
| Imidation | Ru(II) | N-tosyloxyphthalimides | 2-Amino-phenones | nih.gov |
| Carboxamidation | Pd(OAc)₂ | Isocyanides | Substituted enamides | nih.gov |
Development of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com While specific examples detailing the use of this compound itself as a chiral auxiliary are not prevalent in the literature, the N-aryl acetamide scaffold is a promising candidate for such applications.
The development of chiral auxiliaries from this class of compounds would involve introducing a chiral element into the molecule. This could be achieved, for example, by using a chiral amine or a chiral acyl group during the initial amide synthesis. The resulting chiral amide could then be used to direct stereoselective reactions, such as alkylations or aldol (B89426) reactions, at a position alpha to the carbonyl group. The inherent chirality of the auxiliary would create a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other. wikipedia.org
Strategies for creating axially chiral amides, a class of C-N atropisomers, have been developed through transition-metal-catalyzed asymmetric synthesis. nih.gov For example, palladium-catalyzed intramolecular N-arylation of achiral anilides using chiral phosphine (B1218219) ligands like (R)-DTBM-SEGPHOS has been shown to produce axially chiral products with high enantioselectivity. nih.gov This principle could be extended to substrates like this compound to generate novel chiral ligands or auxiliaries. The synthesis of enantiomerically pure amino acids has also been achieved using cycloaddition reactions with reagents derived from chiral amides. iupac.org These approaches highlight the potential for developing derivatives of this compound for applications in asymmetric synthesis. iupac.orgrsc.orgrsc.org
Prominent classes of chiral auxiliaries that share functional similarities with amides include:
Oxazolidinones (Evans Auxiliaries) : These are widely used to direct stereoselective alkylation, aldol, and Diels-Alder reactions. wikipedia.org
Camphorsultams (Oppolzer's Sultam) : Effective in a range of reactions, including Michael additions. wikipedia.org
Pseudoephedrine Amides : Used for the asymmetric synthesis of optically active carboxylic acids. wikipedia.org
The exploration of this compound derivatives as chiral auxiliaries remains a fertile area for future research.
Environmental Chemistry Research
The environmental behavior of this compound is of interest due to its structural similarity to chloroacetanilide herbicides, a class of compounds widely used in agriculture. wisc.edumdpi.com Research in this area focuses on understanding the compound's persistence, mobility, and ultimate fate in various environmental compartments.
Fate and Transport Studies in Environmental Matrices
The environmental fate and transport of a chemical are governed by its physicochemical properties and its interactions with environmental matrices like soil, water, and air. wisc.edu For this compound, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (LogP or Kₒw) are key determinants of its behavior.
The compound has low water solubility and a relatively low vapor pressure, suggesting it is not highly volatile from water or soil surfaces. sigmaaldrich.comnih.gov Its LogP value of 1.63 indicates a moderate potential for sorption to organic matter in soil and sediment. nih.gov This sorption is a critical factor controlling the compound's bioavailability and mobility; stronger sorption reduces the likelihood of leaching into groundwater but may increase its persistence in the soil column. nih.gov The metabolites of related chloroacetanilide herbicides are often more water-soluble and have a higher potential for leaching. wisc.edu
| Property | Value | Implication for Fate and Transport | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₈ClNO | - | chemicalbook.com |
| Molecular Weight | 169.61 g/mol | - | nih.gov |
| Melting Point | 136-139 °C | Low volatility | sigmaaldrich.com |
| Boiling Point | 340.0 °C (Predicted) | Low volatility | chemicalbook.com |
| Water Solubility | Practically insoluble | Tends to partition to soil/sediment rather than remain in water | nih.govsolubilityofthings.com |
| Vapor Pressure | 4.33 x 10⁻⁵ mmHg | Low potential for atmospheric transport | nih.gov |
| LogP (Kₒw) | 1.63 | Moderate sorption to organic matter | nih.gov |
Biodegradation Studies in Model Ecosystems
Microbial degradation is the primary mechanism that determines the ultimate environmental fate of chloroacetanilide compounds. nih.gov Studies on related herbicides like alachlor (B1666766), metolachlor, and acetochlor (B104951) show that biodegradation is often a cometabolic process, with the rate and pathway dependent on environmental conditions (e.g., aerobic vs. anaerobic) and the specific microbial communities present. nih.govnih.gov
The initial steps in the biodegradation of chloroacetanilides often involve the nucleophilic displacement of the chlorine atom, frequently mediated by glutathione-S-transferase enzymes present in various microorganisms. nih.gov This leads to the formation of glutathione (B108866) conjugates, which are further metabolized into more polar products like ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.edunih.gov These metabolites are commonly detected in groundwater and surface water, indicating the breakdown of the parent compounds. wisc.edumdpi.com
Under anaerobic conditions, which can occur in saturated soils and wetlands, reductive dechlorination can be an important initial degradation step. nih.govnih.gov Research on chloroacetanilide herbicides in lab-scale wetlands has shown that significant mass dissipation occurs in the anaerobic rhizosphere zone. nih.gov While complete mineralization (breakdown to CO₂) of the aromatic ring is often slow or insignificant for compounds like alachlor and metolachlor, it has been observed for other acetanilides like propachlor. nih.gov The specific degradation pathways and rates for this compound are expected to follow similar patterns, but detailed studies are needed to characterize its specific metabolites and persistence in various model ecosystems. nih.govresearchgate.netnih.gov
Conclusions and Future Research Directions for 2 2 Chlorophenyl N Phenylacetamide
Summary of Key Findings and Contributions to Chemical Knowledge
Research surrounding the 2-(2-chlorophenyl)-N-phenylacetamide scaffold and its parent structures, such as 2-chloro-N-phenylacetamide, has established them as versatile and valuable precursors in synthetic and medicinal chemistry. nih.govresearchgate.netacs.org The primary contribution of this chemical class to the field lies in its utility as a reactive intermediate for the construction of more complex molecular architectures and heterocyclic systems. acs.org The presence of a reactive chloroacetyl group allows for straightforward N-acylation and substitution reactions, making it a reliable building block for generating diverse libraries of compounds. nih.govacs.org
Key findings from various studies demonstrate that derivatives synthesized from this core structure exhibit a wide range of biological activities. For instance, N-phenylacetamide derivatives have been incorporated into molecules designed as potential antidepressant agents, carbonic anhydrase inhibitors, and anticancer agents. nih.govnih.govijcce.ac.ir The synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives has yielded compounds with significant antidepressant potential. nih.gov Similarly, the conjugation of the N-phenylacetamide moiety with other pharmacophores, like 2-oxoindole benzenesulfonamides, has led to the development of potent inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in cancer. nih.gov The structural framework of the parent compound, 2-chloro-N-phenylacetamide, shows a specific conformation where the N-H and C=O bonds are anti to each other, a feature that influences its reactivity and interaction with other molecules. researchgate.net
The research collectively underscores the importance of the phenylacetamide motif as a foundational element for drug discovery, enabling the synthesis of novel compounds with potential therapeutic applications. ijcce.ac.irrsc.org
Table 1: Examples of Biologically Active Derivatives Synthesized from Phenylacetamide Precursors
| Derivative Class | Precursor Used | Target/Application | Key Finding | Reference |
|---|---|---|---|---|
| 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides | 2-chloro-N-substituted-acetamides | Antidepressant (MAO-A inhibition) | A synthesized series showed moderate to good antidepressant activity in animal models. nih.gov | nih.gov |
| N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates | 2-chloro-N-phenylacetamide derivatives | Carbonic Anhydrase (CA) Inhibitors | Derivatives showed effective inhibition against hCA I, II, and XII, with some exhibiting cytotoxic effects on lung cancer cell lines. nih.gov | nih.gov |
| N-phenylacetamide derivatives with 4-arylthiazole moieties | N-phenylacetamide intermediates | Antibacterial Agents | Compounds demonstrated promising in vitro activity against various Xanthomonas species. nih.gov | nih.gov |
| Thienopyridines | 2-chloro-N-arylylacetamides | Heterocyclic Synthesis | The precursor is effective for synthesizing complex thieno[2,3-b]pyridine (B153569) systems. acs.org | acs.org |
Identification of Knowledge Gaps in this compound Research
Despite its utility as a synthetic building block, significant knowledge gaps exist regarding the compound this compound itself. The current body of research is heavily focused on its derivatives, leaving the intrinsic properties and activities of the core molecule largely unexplored.
First, there is a lack of comprehensive data on its own biological activity profile. While its derivatives are screened for various therapeutic targets, the specific contribution of the this compound structure to the observed effects is not well-defined. Mechanistic studies are sparse; it is often treated as a mere scaffold rather than a pharmacologically active entity in its own right. scilit.com
Second, the structure-activity relationships (SAR) for this specific compound are not thoroughly understood. Research has not systematically investigated how modifications to the 2-chlorophenyl or the N-phenyl rings affect its reactivity, stability, and potential biological interactions. The focus has been on the products of its reactions, not on the nuanced role the starting material plays. nih.govnih.gov
Finally, there is limited information on its metabolic fate and physicochemical properties. Understanding how the compound is processed in biological systems and its fundamental chemical characteristics would provide a more complete picture of its potential and limitations, guiding the design of more effective and safer derivatives.
Proposed Future Research Avenues and Methodological Advancements
To address the identified knowledge gaps and to fully leverage the potential of this compound, future research should embrace modern methodologies and explore new scientific avenues.
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to medicinal chemistry and synthesis. mit.edunih.gov These technologies can accelerate the discovery process by predicting the properties of novel molecules, planning efficient synthetic routes, and identifying promising candidates from vast virtual libraries. nih.govsciengine.com For this compound, AI/ML could be applied in several ways:
Predictive Modeling: ML models can be trained on existing data from phenylacetamide derivatives to predict the biological activity, toxicity, and physicochemical properties of new, unsynthesized analogues. researchgate.net This would allow researchers to prioritize the synthesis of compounds with the highest probability of success.
Retrosynthesis and Reaction Optimization: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic pathways to create complex derivatives from the this compound starting material. nih.gov ML algorithms can also optimize reaction conditions (e.g., temperature, solvent, catalyst) to improve yields and reduce waste, a key goal of green chemistry. researchgate.net
Elucidation of Structure-Activity Relationships: By analyzing large datasets of related compounds, AI can identify subtle structural features that are critical for biological activity, providing deeper insights into the SAR and guiding rational drug design. sciengine.commit.edu The formation of consortia between academic institutions and pharmaceutical companies, such as the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS), highlights the growing importance of this data-driven approach. mit.edumit.edu
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This field provides powerful tools for studying biomolecules in their natural environment. escholarship.org A significant future direction would be to synthesize analogues of this compound that are equipped with bio-orthogonal functional groups.
Currently, the molecule lacks a suitable handle for such reactions. Future work should focus on installing chemical reporters like azides, strained alkynes, or tetrazines onto the phenyl rings of the compound. nih.govpcbiochemres.com This would enable a range of applications:
Cellular Imaging and Target Identification: Once tagged with a bio-orthogonal group, the compound could be administered to cells and subsequently linked to a fluorescent probe via a "click" reaction, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgescholarship.org This would allow for the visualization of the compound's subcellular localization and its interactions with potential protein targets.
Mechanism of Action Studies: By attaching the modified compound to an affinity matrix, researchers could perform pull-down experiments to identify its binding partners within the cell, providing direct clues about its mechanism of action. nih.gov The development of such chemical probes would bridge the gap between synthesis and biological understanding.
To gain a deeper understanding of the biological effects of this compound and its derivatives, research must move beyond traditional 2D cell culture systems. Advanced in vitro models that more accurately mimic human physiology are essential for elucidating mechanisms of action.
Future studies should employ:
3D Cell Cultures (Spheroids and Organoids): These models better replicate the complex cell-cell and cell-matrix interactions of native tissues. Testing derivatives in tumor spheroids or organoids derived from healthy or diseased tissue would provide more physiologically relevant data on efficacy and potential toxicity.
High-Content Imaging and Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, organelle health). HCS can be used to screen libraries of derivatives to identify compounds that induce a specific cellular phenotype and to uncover their mechanisms of action.
'Omics' Technologies: A systems biology approach, integrating genomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with a derivative of this compound. This can reveal the signaling pathways that are perturbed and help identify biomarkers of response. The N-methylation of related compounds has been shown to enhance biological activity, a modification that could be explored and then mechanistically evaluated using these advanced models. mdpi.com
By adopting these advanced methodologies, researchers can move beyond simply synthesizing new molecules and begin to build a comprehensive, mechanistic understanding of the this compound chemical class.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-N-phenylacetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution using chloroacetyl chloride and 2-chloroaniline derivatives. A typical procedure involves reacting equimolar amounts of chloroacetyl chloride with 2-chloroaniline in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours. Reaction progress is monitored via TLC, followed by filtration to remove the base and solvent evaporation under reduced pressure . Adjusting stoichiometry (e.g., excess base) or solvent polarity (e.g., DMF for slower reactions) can optimize yields.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the acetamide backbone and substituent positions. For example, the amide proton (NH) appears as a singlet near δ 8.5–9.5 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
- FTIR : Key peaks include C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the planar acetamide group and dihedral angles between aromatic rings .
Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?
- Methodology : Column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate) effectively separates the target compound from unreacted starting materials or side products. Recrystallization in ethanol or methanol further enhances purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antifungal activity of this compound?
- Methodology : Use in vitro antifungal assays such as:
- Broth microdilution (CLSI M38-A2 guidelines): Determine minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus .
- Time-kill kinetics : Assess fungicidal vs. fungistatic effects by measuring colony-forming units (CFUs) over 24–48 hours.
- Comparative studies : Test structural analogs (e.g., methyl or fluoro substituents) to establish structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into fungal cytochrome P450 or bacterial enzyme active sites. Generate 3D conformers via energy minimization (e.g., Gaussian 09) and validate binding poses with MD simulations .
- Pharmacophore modeling : Identify critical features (e.g., chloro group, amide linkage) using tools like PharmaGist to prioritize synthetic analogs .
Q. How should researchers resolve contradictions in biological activity data across structurally similar chloroacetamides?
- Methodology :
- Meta-analysis : Compile datasets from published MIC values and correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antifungal potency) .
- QSAR modeling : Use descriptors like Hammett constants (σ) or logP to predict activity trends. For example, chloro substituents at the ortho position may improve membrane permeability .
- Crystallographic comparisons : Overlay XRD structures of active/inactive analogs to identify steric or electronic barriers to target binding .
Q. What experimental approaches assess the stability of this compound under varying storage conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Long-term stability : Store samples at –20°C, 4°C, and room temperature (RT) in amber vials. Analyze purity monthly to recommend optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
